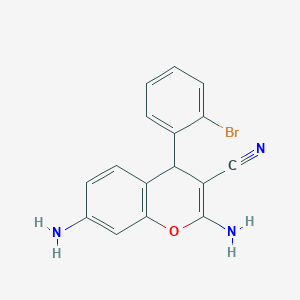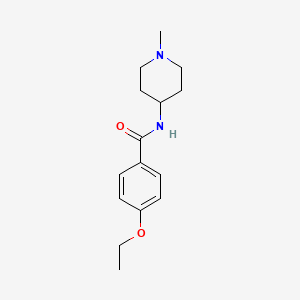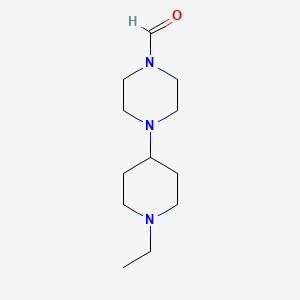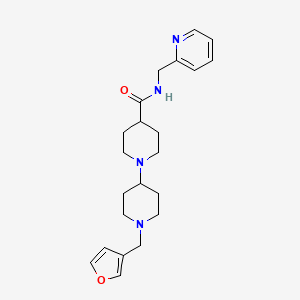
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, also known as MPDPH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPDPH is a pyrazole derivative that has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Applications De Recherche Scientifique
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and detoxification pathways. This compound has been shown to activate Nrf2 and increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, as well as the ability to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to protect against oxidative stress-induced damage in neuronal cells and improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have analgesic and anti-anxiety effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its relatively low toxicity compared to other pyrazole derivatives. This compound has been shown to have low cytotoxicity in various cell lines, making it a promising candidate for further research. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in vivo. Various solubilization techniques have been reported in the literature, such as the use of cyclodextrins or lipid-based formulations.
Orientations Futures
There are several future directions for research on 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. One area of interest is the development of this compound-based fluorescent probes for biological imaging. This compound has been shown to have fluorescent properties, and its ability to activate Nrf2 could make it a useful tool for studying oxidative stress in living cells. Another area of interest is the potential use of this compound as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of this compound and its potential applications in these fields.
Méthodes De Synthèse
The synthesis of 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves the reaction of 2-methoxybenzaldehyde, 4-methoxybenzaldehyde, and phenylhydrazine in the presence of acetic acid and ethanol. The reaction produces this compound as a white solid with a melting point of 223-225°C. The synthesis method has been reported in several research papers, and the purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-26-19-14-12-18(13-15-19)22-16-20(17-8-4-3-5-9-17)24-25(22)21-10-6-7-11-23(21)27-2/h3-15,22H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFVPJURKOXUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5236736.png)
![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)

![N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5236750.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5236757.png)


![1-{2-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5236788.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5236794.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5236801.png)

![N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5236826.png)
![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)
![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)